Sophoflavescenol Sophoflavescenol Sophoflavescenol is a prenylated flavonol, which shows great inhibitory activity with IC50 of 13 nM against Phosphodiesterase 5 (PDE5), and also inhibits RLAR, HRAR, AGE, BACE1, AChE and BChE with IC50s of 0.30 μM, 0.17 μM, 17.89 μg/mL, 10.98 μM, 8.37 μM and 8.21 μM, respectively.IC50: 13 nM (PDE5), 0.30 μM (RLAR), 0.17 μM (HRAR), 17.89 μg/mL (AGE), 10.98 μM (BACE1), 8.37 μM (AChE), 8.21 μM (BChE)Target:In Vitro: Sophoflavescenol shows cytotoxicity against human leukaemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma epithelial (A549) cells. Sophoflavescenol exerts notable anti-inflammatory activity by inhibiting nitric oxide generation and tert-butylhydroperoxide-induced ROS generation rather than inhibiting nuclear factor kappa B activation in RAW 264.7 cells[1]. Sophoflavescenol exhibits remarkable inhibition of RLAR activity with an IC50 value of 0.30 μM, compared with 0.07 μM for epalrestat, a well known ARI. Sophoflavescenol also shows potent inhibitory activity with an IC50 value of 0.17 μM, comparable to epalrestat (0.15 μM) in the HRAR assay. In the AGE assay, sophoflavescenol (IC50 17.89 μg/mL) is a more potent inhibitor of AGE formation than aminoguanidine (IC50 81.05 μg/mL). Sophoflavescenol exerts both potent AChE and BChE inhibitory effects with respective IC50 values of 8.37 and 8.21 μM. Sophoflavescenol also exhibits good BACE1 inhibition in a dose-dependent manner with an IC50 value of 10.98 μM[2]. Sophoflavescenol is a mixed inhibitor (Ki = 0.005 μM) against cGMP PDE5. Sophoflavescenol shows greatest selectivity toward PDE5, 31.5- and 196.2-fold over PDE3 and PDE4, respectively[3].In Vivo: Sophoflavescenol exerts potent in vivo antitumor activity by tumor growth inhibition in the LLC tumor model as well as apoptotic activity by caspase-3 activation in HL-60 cells[1].
Brand Name: Vulcanchem
CAS No.: 216450-65-6
VCID: VC0003881
InChI: InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
SMILES: CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
Molecular Formula: C21H20O6
Molecular Weight: 368.38

Sophoflavescenol

CAS No.: 216450-65-6

Inhibitors

VCID: VC0003881

Molecular Formula: C21H20O6

Molecular Weight: 368.38

Sophoflavescenol - 216450-65-6

CAS No. 216450-65-6
Product Name Sophoflavescenol
Molecular Formula C21H20O6
Molecular Weight 368.38
IUPAC Name 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
SMILES CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
Description Sophoflavescenol is a prenylated flavonol, which shows great inhibitory activity with IC50 of 13 nM against Phosphodiesterase 5 (PDE5), and also inhibits RLAR, HRAR, AGE, BACE1, AChE and BChE with IC50s of 0.30 μM, 0.17 μM, 17.89 μg/mL, 10.98 μM, 8.37 μM and 8.21 μM, respectively.IC50: 13 nM (PDE5), 0.30 μM (RLAR), 0.17 μM (HRAR), 17.89 μg/mL (AGE), 10.98 μM (BACE1), 8.37 μM (AChE), 8.21 μM (BChE)Target:In Vitro: Sophoflavescenol shows cytotoxicity against human leukaemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma epithelial (A549) cells. Sophoflavescenol exerts notable anti-inflammatory activity by inhibiting nitric oxide generation and tert-butylhydroperoxide-induced ROS generation rather than inhibiting nuclear factor kappa B activation in RAW 264.7 cells[1]. Sophoflavescenol exhibits remarkable inhibition of RLAR activity with an IC50 value of 0.30 μM, compared with 0.07 μM for epalrestat, a well known ARI. Sophoflavescenol also shows potent inhibitory activity with an IC50 value of 0.17 μM, comparable to epalrestat (0.15 μM) in the HRAR assay. In the AGE assay, sophoflavescenol (IC50 17.89 μg/mL) is a more potent inhibitor of AGE formation than aminoguanidine (IC50 81.05 μg/mL). Sophoflavescenol exerts both potent AChE and BChE inhibitory effects with respective IC50 values of 8.37 and 8.21 μM. Sophoflavescenol also exhibits good BACE1 inhibition in a dose-dependent manner with an IC50 value of 10.98 μM[2]. Sophoflavescenol is a mixed inhibitor (Ki = 0.005 μM) against cGMP PDE5. Sophoflavescenol shows greatest selectivity toward PDE5, 31.5- and 196.2-fold over PDE3 and PDE4, respectively[3].In Vivo: Sophoflavescenol exerts potent in vivo antitumor activity by tumor growth inhibition in the LLC tumor model as well as apoptotic activity by caspase-3 activation in HL-60 cells[1].
Reference [1]. Jung HA, et al. Anti-tumorigenic activity of sophoflavescenol against Lewis lung carcinoma in vitro and in vivo. Arch Pharm Res. 2011 Dec;34(12):2087-99.


[2]. Jung HA, et al. Antidiabetic complications and anti-Alzheimer activities of sophoflavescenol, a prenylated flavonol from Sophora flavescens, and its structure-activity relationship. Phytother Res. 2011 May;25(5):709-15

[3]. Shin HJ, et al. A prenylated flavonol, sophoflavescenol: a potent and selective inhibitor of cGMP phosphodiesterase 5. Bioorg Med Chem Lett. 2002 Sep 2;12(17):2313-6.


[4]. Jung HA, et al. Kinetics and molecular docking studies of kaempferol and its prenylated derivatives as aldose reductase inhibitors. Chem Biol Interact. 2012 May 30;197(2-3):110-8.
PubChem Compound 9929189
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator